molecular formula C13H15N3O2 B5349035 N-{1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide

N-{1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide

Cat. No. B5349035
M. Wt: 245.28 g/mol
InChI Key: MCUACTDXSGDZIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide, also known as MEOX2, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MEOX2 belongs to the class of oxadiazole derivatives, which have been studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Mechanism of Action

The mechanism of action of N-{1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide is not fully understood, but studies suggest that it exerts its biological effects by modulating various signaling pathways involved in inflammation and cancer. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in the regulation of immune and inflammatory responses. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory and anticancer activities in vitro and in vivo. Studies have also suggested that this compound may have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of N-{1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide is its high purity, which allows for accurate and reproducible results in laboratory experiments. However, the limited availability of this compound may be a limitation for large-scale studies. Additionally, the mechanism of action of this compound is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several potential future directions for the study of N-{1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide. One area of interest is the development of this compound as a therapeutic agent for cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential neuroprotective effects. Finally, the synthesis of this compound analogs may lead to the development of more potent and selective compounds for therapeutic use.

Synthesis Methods

The synthesis of N-{1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide involves the reaction of 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid with ethylamine, followed by the addition of acetic anhydride. The resulting product is purified through column chromatography, resulting in this compound in high purity.

Scientific Research Applications

N-{1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide has been extensively studied for its therapeutic potential in various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that this compound exhibits potent anti-inflammatory and anticancer activities by inhibiting the expression of pro-inflammatory cytokines and inducing apoptosis in cancer cells.

properties

IUPAC Name

N-[1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-8-5-4-6-11(7-8)12-15-13(18-16-12)9(2)14-10(3)17/h4-7,9H,1-3H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUACTDXSGDZIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C(C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.